Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (phenylmethylene)hydrazide
Description
This compound features a thiazolidinone core (4-oxo-2-thioxo-5-thiazolidinylidene) linked to a phenoxyacetic acid moiety via a methylene bridge, with a phenylmethylene hydrazide substituent. Its structure combines a thiazolidinone ring—known for diverse bioactivities—with a hydrazide group, which enhances binding to biological targets through hydrogen bonding. The phenoxyacetic acid backbone may improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-17(22-20-11-14-4-2-1-3-5-14)12-25-15-8-6-13(7-9-15)10-16-18(24)21-19(26)27-16/h1-11H,12H2,(H,22,23)(H,21,24,26)/b16-10+,20-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTPXXORIIUWSG-KHGLHOOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139298-28-5 | |
| Record name | Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (phenylmethylene)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139298285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (phenylmethylene)hydrazide, is a compound with significant potential in medicinal chemistry. Its complex structure includes thiazolidinone and hydrazone moieties, which are known for various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 427.5 g/mol
- IUPAC Name : N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide
- CAS Number : 139298-31-0
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone derivatives exhibit notable antimicrobial properties. A study demonstrated that derivatives of thiazolidinones possess activity against various Gram-positive and Gram-negative bacteria. The presence of the phenoxy group in this compound may enhance its interaction with bacterial cell membranes, potentially increasing its efficacy against pathogens.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Limited effectiveness |
Anti-inflammatory Properties
Acetic acid derivatives have been studied for their anti-inflammatory effects. The thiazolidinone ring is known to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis. Experimental models have shown that compounds similar to the one can reduce inflammation markers significantly.
Anticancer Activity
The hydrazone moiety is noted for its potential anticancer properties. Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance, a related compound was found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest.
Case Studies
-
Study on Antimicrobial Activity :
A comprehensive study evaluated the antimicrobial efficacy of thiazolidinone derivatives against clinical isolates of bacteria. The results indicated that modifications to the acetic acid moiety could enhance antibacterial potency, suggesting a promising avenue for developing new antibiotics. -
In Vivo Anti-inflammatory Study :
In a controlled experiment involving rats induced with inflammation, the administration of acetic acid derivatives resulted in a significant reduction in paw edema compared to control groups. This underscores the potential therapeutic application of this compound in inflammatory diseases. -
Anticancer Mechanism Exploration :
A recent investigation into the mechanism of action revealed that compounds similar to this compound could activate apoptotic pathways via caspase activation in cancer cells.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazolidinone compounds exhibit significant antimicrobial properties. Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (phenylmethylene)hydrazide has been investigated for its efficacy against various bacterial strains. A study demonstrated that compounds with similar structures show potent activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for antibiotic development.
Anticancer Properties
Thiazolidinone derivatives are also noted for their anticancer properties. The compound has been tested in vitro against several cancer cell lines, showing cytotoxic effects. For example, one study found that modifications to the thiazolidinone core enhance the compound's ability to induce apoptosis in cancer cells. This suggests potential for further development as a chemotherapeutic agent.
Agricultural Applications
Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to inhibit certain enzymes in pests. In laboratory tests, it was effective against common agricultural pests, leading to improved crop yields when applied as a foliar spray. This application could help reduce reliance on traditional pesticides, promoting more sustainable agricultural practices.
Materials Science
Polymerization Studies
this compound has been explored as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers synthesized with this compound exhibit improved resistance to thermal degradation compared to conventional polymers.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Acetic Acid | Pseudomonas spp. | 4 µg/mL |
Table 2: Anticancer Efficacy Against Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The results indicated that the acetic acid derivative exhibited the lowest MIC values among tested compounds, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Application
A field trial conducted by agricultural scientists demonstrated that applying the compound as a pesticide significantly reduced pest populations on tomato crops by over 50%. The trial emphasized the compound's effectiveness and its potential role in integrated pest management systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs with overlapping structural motifs, focusing on synthesis methods, biological activities, and structure-activity relationships (SAR).
Thiazolidinone Derivatives with Anticancer Activity
- (Z)-5-(4-Nitrobenzylidene)-2-((Substituted Phenyl)Amino)Thiazol-4(5H)-One Analogs (): These analogs exhibit potent anticancer activity against hepatocellular carcinoma (HepG-2), with IC50 values as low as 1.61 μg/mL (compound 7b). The nitrobenzylidene group enhances electron-withdrawing effects, stabilizing the thiazolidinone ring and improving cytotoxicity . SAR Insight: Substitution at the benzylidene position (e.g., nitro, thiophene) significantly impacts activity.
Thiadiazole Derivatives ():
Derived from 4-methyl-2-phenylthiazole-5-carbohydrazide, compounds like 11 (IC50 = 1.98 μg/mL) show similar potency. The hydrazide group facilitates interactions with cellular targets, while the thiadiazole ring contributes to metabolic stability .
Thiazolidinone-Acetic Acid Hybrids
- The chlorophenyl group enhances lipophilicity, aiding membrane penetration . Synthesis Comparison: Microwave-assisted synthesis () reduces reaction times to 5 minutes for similar thiazolidinone-acetic acid hybrids, improving efficiency over traditional reflux methods.
Phenoxy Acetic Acid Hydrazides
- Acyl Hydrazone Hybrids (): Compounds like 5(a–g) (92–98% yield) combine phenoxy acetic acid hydrazides with dihydropyridine moieties, showing antimalarial activity. The hydrazide linkage enables Schiff base formation, critical for targeting parasitic enzymes .
- Phenoxy Acetamide Derivatives (): Chalcone-derived hydrazides exhibit anti-mycobacterial activity against M. tuberculosis. The methoxy group on the phenoxy ring enhances bioavailability .
Toxicity Profiles
- A structurally related hydrazide-thiazolidinone hybrid () showed LD50 >1 g/kg (mice, intraperitoneal), indicating low acute toxicity. This suggests that the phenylmethylene hydrazide group in the target compound may confer a favorable safety profile .
Preparation Methods
Synthesis of the Thiazolidinone Core
The thiazolidin-4-one ring is synthesized via cyclocondensation reactions. A common method involves reacting 2-thioxothiazolidin-4-one with appropriate aldehydes to introduce the exocyclic double bond. For example:
-
5-Benzylidene-2-thioxothiazolidin-4-one is prepared by refluxing 2-thioxothiazolidin-4-one with benzaldehyde in acetic acid and anhydrous sodium acetate.
-
The product is crystallized from ethanol, yielding a yellow solid (mp 236–238°C) .
Key Optimization :
-
Solvent : Anhydrous dioxane or pyridine improves reaction homogeneity .
-
Catalyst : Pyridine acts as both solvent and acid scavenger during acyl chloride reactions .
Formation of the Hydrazide Intermediate
The acetic acid derivative is converted to its hydrazide via reaction with hydrazine hydrate.
-
4-((4-Oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy acetic acid (1 mol) is reacted with hydrazine hydrate (1.2 mol) in ethanol under reflux for 4–6 hours.
-
The product, 4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy acetohydrazide , is crystallized from n-butanol (yield: 85–90%) .
Catalyst Optimization :
-
H β-type molecular sieves (10–20 wt% of substrate) enhance reaction efficiency by removing water, shifting equilibrium toward product formation .
Schiff Base Condensation with Benzaldehyde
The final step involves condensing the hydrazide with benzaldehyde to form the phenylmethylene hydrazide.
-
4-((4-Oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy acetohydrazide (1 mol) and benzaldehyde (1.1 mol) are refluxed in absolute ethanol with glacial acetic acid (0.5 mL) for 2–4 hours.
-
The precipitate is filtered and recrystallized from methanol, yielding the target compound as a yellow solid (mp 240–242°C) .
Reaction Conditions :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | 92% |
| Temperature | 80°C | 89% |
| Catalyst (AcOH) | 0.5 mL | 95% |
| Reaction Time | 3 hours | 90% |
Characterization and Purity Assessment
Spectroscopic Data :
-
IR (KBr) : 1680 cm⁻¹ (C=O, thiazolidinone), 1590 cm⁻¹ (C=N, hydrazone), 1240 cm⁻¹ (C-O-C) .
-
¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, CH=N), 7.81–7.35 (m, 9H, aromatic), 4.62 (s, 2H, OCH₂CO) .
Chromatographic Purity :
Industrial-Scale Considerations
Catalyst Recycling :
-
H β-type molecular sieves are filtered post-reaction, washed with ethanol, and reused for 5 cycles without significant activity loss .
Waste Management :
Challenges and Mitigation Strategies
Side Reactions :
-
Oxidation of Thiol Group : Use of N₂ atmosphere prevents disulfide formation .
-
Schiff Base Hydrolysis : Anhydrous conditions and molecular sieves maintain low moisture .
Yield Improvement :
Q & A
Q. What is the synthetic pathway for preparing this compound, and what key intermediates are involved?
Methodological Answer: The synthesis involves two primary steps:
Thiazolidinone Core Formation : React a substituted phenoxy acetic acid derivative with thiocarbohydrazide under reflux in methanol and concentrated HCl to form the 4-amino-5-mercapto-1,2,4-triazole intermediate .
Hydrazide Coupling : Condense the intermediate with aromatic aldehydes (e.g., phenylmethylene derivatives) in acetic acid with sodium acetate as a catalyst. Reflux for 2–3 hours to form the final hydrazide-thiazolidinone hybrid .
Key Intermediates :
- 4-Amino-5-mercapto-1,2,4-triazole (from thiocarbohydrazide and phenoxy acetic acid).
- Arylidene-hydrazide intermediate (from aldehyde coupling).
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for phenyl groups) and hydrazide NH signals (δ 9–11 ppm). The thiazolidinone carbonyl (C=O) appears at ~170–175 ppm in 13C NMR .
- IR Spectroscopy : Confirm thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the hydrazide and thiazolidinone moieties .
Q. Are there preliminary reports on the biological activity of this compound or its analogs?
Methodological Answer:
- Anticancer Activity : Analogs with thiazolidinone-hydrazide scaffolds show inhibition of cancer cell lines (e.g., MCF-7, IC50 ~15 µM) via apoptosis induction .
- Antimicrobial Potential : Structural analogs exhibit moderate activity against S. aureus (MIC ~32 µg/mL) due to thioxo-thiazolidinone disrupting bacterial membrane integrity .
- Pesticide Development : Hydrazide derivatives demonstrate larvicidal activity (LC50 ~50 ppm) by targeting insect chitin synthesis .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Time : Extend reflux duration to 3–4 hours for complete cyclization (yield increases from 60% to 85%) .
- Catalyst Optimization : Use 1.5 equivalents of sodium acetate in acetic acid to enhance hydrazone formation .
- Purification : Recrystallize from a DMF-acetic acid (1:1) mixture to remove unreacted aldehydes and improve purity (>95%) .
Q. What strategies are employed in SAR studies to enhance the bioactivity of thiazolidinone-hydrazide hybrids?
Methodological Answer:
- Substituent Variation :
- Phenyl Ring : Electron-withdrawing groups (e.g., -NO2, -Cl) at the para position enhance anticancer activity by 30% .
- Hydrazide Moiety : Replace phenylmethylene with heterocyclic aldehydes (e.g., pyridyl) to improve solubility and bioavailability .
- Bioisosteric Replacement : Substitute thioxo (C=S) with oxo (C=O) to reduce cytotoxicity while retaining antimicrobial activity .
Q. How should contradictory data in biological assays (e.g., varying IC50 values) be systematically addressed?
Methodological Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hours) to minimize variability .
- Validate purity (>98%) via HPLC before testing (mobile phase: acetonitrile/water with 0.1% TFA) .
- Orthogonal Assays : Confirm apoptosis mechanisms (e.g., Annexin V/PI staining) alongside IC50 measurements to rule off-target effects .
Q. What are the methodological considerations for analyzing the stability and degradation products of this compound?
Methodological Answer:
- Forced Degradation Studies :
- Acidic Conditions : Reflux in 0.1N HCl at 60°C for 6 hours. Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) .
- Photostability : Expose to UV light (254 nm) for 48 hours. LC-MS identifies oxidation products (e.g., sulfoxide derivatives) .
- Storage Recommendations : Store at -20°C in amber vials under nitrogen to prevent hydrazide hydrolysis .
Q. How can computational methods aid in understanding the mechanism of action of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The thiazolidinone ring shows hydrogen bonding with Thr766 (binding energy: -9.2 kcal/mol) .
- QSAR Modeling : Apply Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gap) correlating with antimicrobial activity (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
